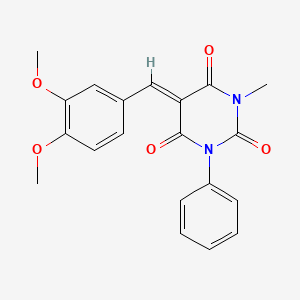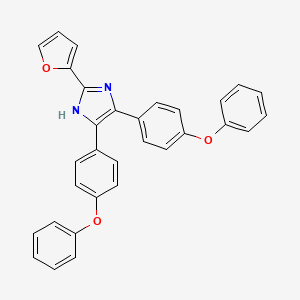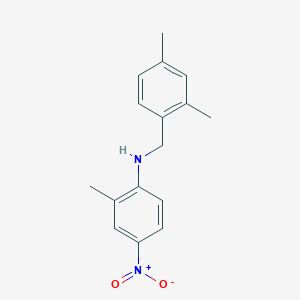
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action and effects on biochemical and physiological processes have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under normal laboratory conditions and has a long shelf life. However, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively expensive compared to other compounds used in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further investigate its anticancer properties and to determine its efficacy in vivo. Another area of research is to investigate its potential use as an antimicrobial agent in the food industry. Furthermore, research could be conducted to determine the optimal dosage and administration of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione for different applications. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Conclusion:
In conclusion, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which could lead to the development of new treatments for cancer and antimicrobial agents for the food industry.
Synthesemethoden
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. Another method involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The yield of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione using these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antimicrobial properties against various bacteria, fungi, and viruses. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-21-18(23)15(11-13-9-10-16(26-2)17(12-13)27-3)19(24)22(20(21)25)14-7-5-4-6-8-14/h4-12H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPRUHBRBDARAD-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)


![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)